molecular formula C23H26ClN3O2 B11108642 1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone

1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone

Cat. No.: B11108642
M. Wt: 411.9 g/mol
InChI Key: GSDYKTYAYSTBMX-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[55]undec-1-EN-9-YL]ethanone is a complex organic compound with a unique structure that includes a spirocyclic system, a chloro-substituted phenyl ring, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group can result in various substituted derivatives .

Scientific Research Applications

1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups play a crucial role in its binding affinity and activity. The spirocyclic system may also contribute to its unique properties and effects .

Comparison with Similar Compounds

Similar Compounds

    1-[4-(5-Chloro-2-hydroxyphenyl)-2-(3,4-dimethylphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone: Similar structure but with additional methyl groups.

    (5-Chloro-2-hydroxy-4-methylphenyl)(1H-pyrazol-4-yl)methanone: Similar functional groups but different core structure

Uniqueness

1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone is unique due to its specific combination of functional groups and spirocyclic system, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H26ClN3O2

Molecular Weight

411.9 g/mol

IUPAC Name

1-[2-(5-chloro-2-hydroxyphenyl)-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-9-yl]ethanone

InChI

InChI=1S/C23H26ClN3O2/c1-15-3-5-17(6-4-15)20-14-21(19-13-18(24)7-8-22(19)29)26-23(25-20)9-11-27(12-10-23)16(2)28/h3-8,13,21,26,29H,9-12,14H2,1-2H3

InChI Key

GSDYKTYAYSTBMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)C)NC(C2)C4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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